

# Pan-mutant BRAF inhibitor Claturafenib preclinical data

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## Compound of Interest

Compound Name: *Claturafenib*

Cat. No.: *B15610645*

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An In-depth Technical Guide to the Preclinical Data of **Claturafenib**, a Pan-Mutant BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Claturafenib** (formerly PF-07799933 or ARRY-440) is a novel, orally active, and brain-penetrant pan-mutant BRAF inhibitor.<sup>[1][2]</sup> It has demonstrated significant preclinical antitumor activity against a broad range of BRAF mutations, including both V600 and non-V600 variants, which are implicated in various cancers.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the preclinical data for **Claturafenib**, focusing on its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to generate these findings.

## Core Preclinical Data

### In Vitro Efficacy: Inhibition of pERK

**Claturafenib** has been shown to be a potent inhibitor of the MAPK pathway, as measured by the inhibition of phosphorylated ERK (pERK). Its activity spans across different classes of BRAF mutations, demonstrating its "pan-mutant" inhibitory profile.

Table 1: **Claturafenib** IC50 Values for pERK Inhibition in Various BRAF Mutant Cell Lines

BRAF Mutation Class	IC50 Range (nM)	Specific Cell Line Examples
Class I (V600 monomers)	0.7 - 7	HT29 (1.6 nM)
Class II (dimers)	10 - 14	-
Class III (dimers)	0.8 - 7.8	-
Indel mutants	113 - 179	-
Acquired Resistance (BRAF p61 splice variant)	59	-
Acquired Resistance (NRAS Q61K)	16	-
BRAF Wild-Type	≥9,800	-

Data sourced from multiple preclinical studies.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## In Vivo Efficacy: Xenograft Models

**Claturafenib** has demonstrated significant tumor growth inhibition and regression in various patient-derived xenograft (PDX) and cell line-derived xenograft models.

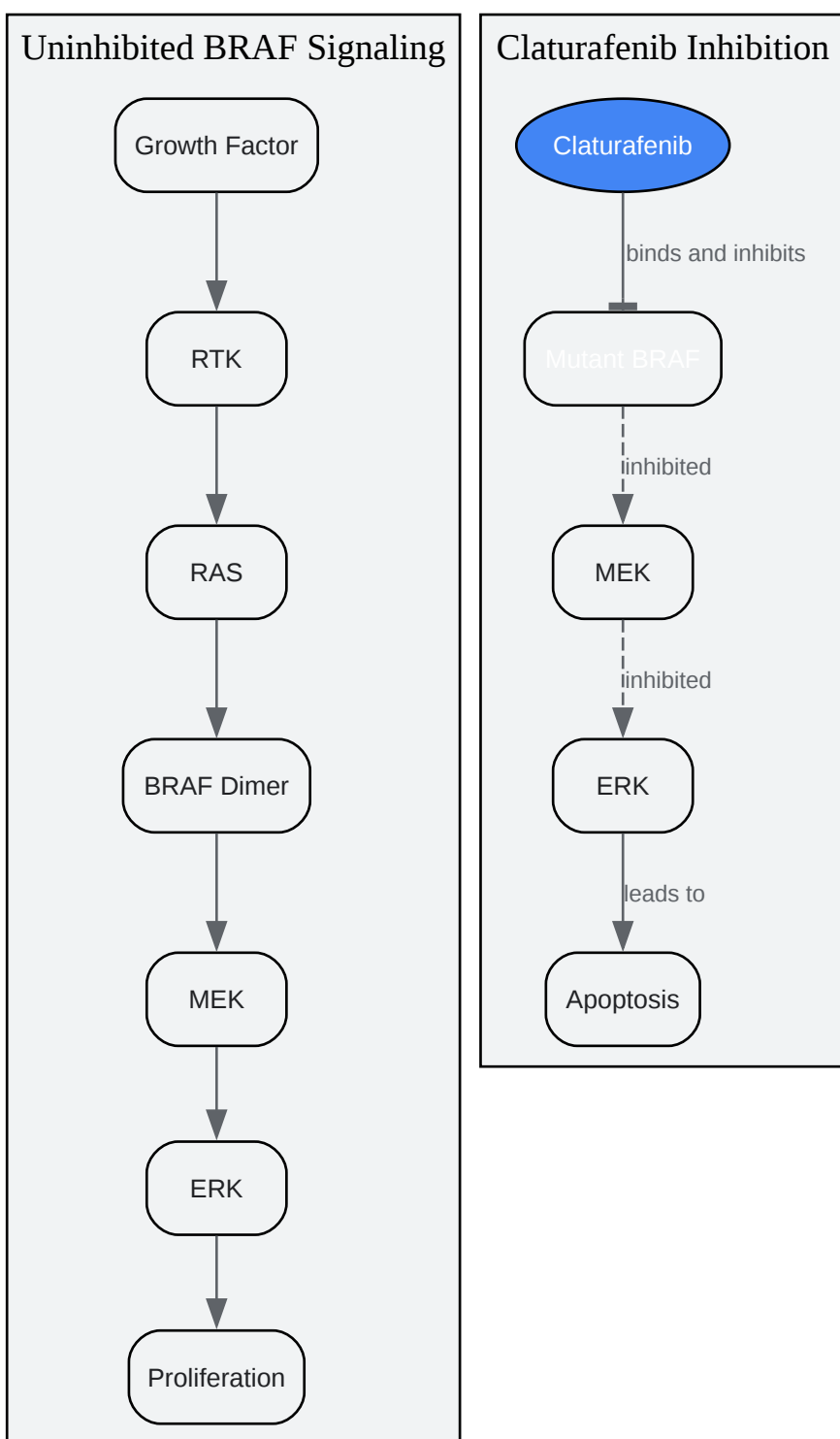
Table 2: In Vivo Efficacy of **Claturafenib** in Murine Xenograft Models

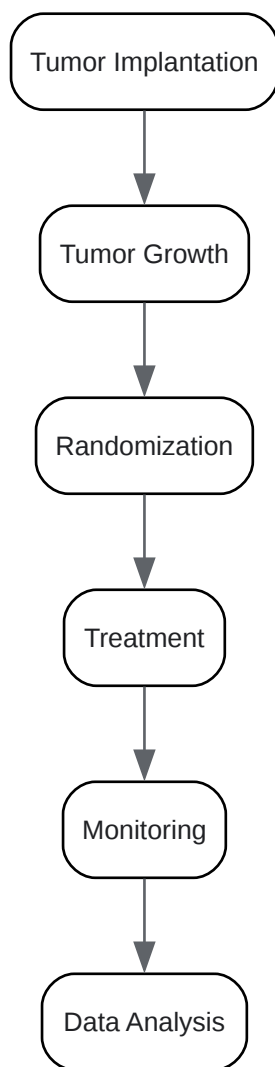
Model	Cancer Type	BRAF Mutation	Dosing Regimen	Outcome
CTG-1441 PDX	Not Specified	Not Specified	30 mg/kg, p.o., once daily	Tumor Regression
CTG-0362 PDX	Not Specified	Not Specified	30 mg/kg, p.o., once daily	Tumor Regression
BxPC-3	Pancreatic Cancer	Not Specified	30 mg/kg, p.o., once daily	Tumor Regression
MEL21514 PDX	Melanoma	BRAFV600E + p61 splice variant	Not Specified	Antitumor Activity

Data from in vivo studies in female Foxn1nu mice.[1][5]

## Mechanism of Action

**Claturafenib** is an orthosteric and selective inhibitor that targets the BRAF kinase.[2] A key aspect of its mechanism is the ability to disrupt mutant BRAF dimers, a common mechanism of resistance to first-generation BRAF inhibitors.[5][6] Importantly, **Claturafenib** spares the signaling in BRAF wild-type cells, which is anticipated to result in a more favorable safety profile by avoiding the paradoxical activation of the MAPK pathway seen with some other BRAF inhibitors.[2]





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